molecular formula C14H17NO3 B1265477 Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- CAS No. 42018-32-6

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Cat. No.: B1265477
CAS No.: 42018-32-6
M. Wt: 247.29 g/mol
InChI Key: GGYYBRCVBOHZBD-UHFFFAOYSA-N
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Description

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations

Cellular Effects

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism . This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation

Dosage Effects in Animal Models

The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects . For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYBRCVBOHZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194829
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42018-32-6
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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